molecular formula C18H19ClN2O B2668632 2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide CAS No. 860609-15-0

2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide

Cat. No. B2668632
M. Wt: 314.81
InChI Key: IMVSMUOZFQLCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide” is an artificial compound categorized as an amide . It has the CAS Number: 251097-15-1 and a linear formula of C12H15ClN2O .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H15ClN2O/c13-9-12(16)14-10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide” is 238.72 .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. The research highlighted the complex metabolic pathways leading to potential carcinogenic products, emphasizing the importance of understanding these processes for assessing environmental and health risks associated with herbicide exposure (Coleman et al., 2000).

Synthesis and Biological Evaluation of Opioid Agonists

Another study focused on the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This research demonstrates the potential therapeutic applications of structurally similar compounds in developing new analgesics with specific receptor activity (Barlow et al., 1991).

Anti-microbial Activity of Novel Compounds

Research on the synthesis of novel heterocyclic compounds with a sulfamido moiety, including those related to the chemical structure , showed potential anti-bacterial and anti-fungal activities. This suggests that such compounds could be valuable in developing new antimicrobial agents (Nunna et al., 2014).

properties

IUPAC Name

2-chloro-2-phenyl-N-(4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17(14-6-2-1-3-7-14)18(22)20-15-8-10-16(11-9-15)21-12-4-5-13-21/h1-3,6-11,17H,4-5,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVSMUOZFQLCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide

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